![molecular formula C25H31NO3S B281697 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). This enzyme plays a crucial role in the regulation of inflammation and immune response, making it a promising target for the development of anti-inflammatory drugs. In

Mechanism of Action

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK pathway. This pathway is activated in response to various stress stimuli, such as cytokines, oxidative stress, and mechanical stress. It regulates the expression of genes involved in inflammation, apoptosis, and cell differentiation. By inhibiting this pathway, N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide reduces the production of pro-inflammatory mediators and promotes the survival of cells under stress conditions.

Biochemical and Physiological Effects:

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to various tissues, including the joints, where it can exert its anti-inflammatory effects. N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide has been well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

The main advantage of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide as a research tool is its selectivity for the p38 MAPK pathway. This allows for the specific investigation of the role of this pathway in various biological processes. However, the use of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide in lab experiments is limited by its low solubility and stability, which can affect its efficacy and reproducibility. In addition, the high cost of the compound may limit its accessibility to some researchers.

Future Directions

There are several potential future directions for the research on N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide. One area of interest is the investigation of its effects on other signaling pathways and cellular processes, such as autophagy and mitochondrial function. Another direction is the exploration of its potential as a therapeutic agent for a wider range of inflammatory and metabolic disorders, such as rheumatoid arthritis and obesity. Finally, the development of more potent and selective p38 MAPK inhibitors based on the structure of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide may lead to the discovery of new drugs with improved efficacy and safety profiles.

Conclusion:

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide is a promising small molecule inhibitor of the p38 MAPK pathway, with potential applications in the treatment of various inflammatory and autoimmune diseases. Its specific mechanism of action, favorable pharmacokinetic profile, and well-tolerated nature make it a valuable research tool in the investigation of the role of the p38 MAPK pathway in various biological processes. Further research on N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide and its derivatives may lead to the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide involves several steps, including the preparation of the dibenzofuran intermediate and the coupling of the sulfonamide and isopropylbenzene moieties. The final product is obtained through crystallization and purification. The yield of the synthesis is relatively low, but the purity is high, making it suitable for biological studies.

Scientific Research Applications

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide has been extensively studied in various preclinical models of inflammation and autoimmune diseases. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the infiltration of immune cells into inflamed tissues. In addition, N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide has been shown to protect against cartilage degradation in models of osteoarthritis and to improve insulin sensitivity in models of type 2 diabetes.

properties

Molecular Formula |

C25H31NO3S |

|---|---|

Molecular Weight |

425.6 g/mol |

IUPAC Name |

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C25H31NO3S/c1-16(2)17-6-10-20(11-7-17)30(27,28)26-19-9-13-24-22(15-19)21-14-18(25(3,4)5)8-12-23(21)29-24/h6-7,9-11,13,15-16,18,26H,8,12,14H2,1-5H3 |

InChI Key |

AJJVEZHOCKLQBO-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

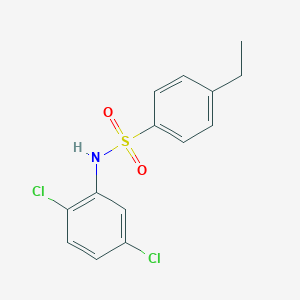

![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)

![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)

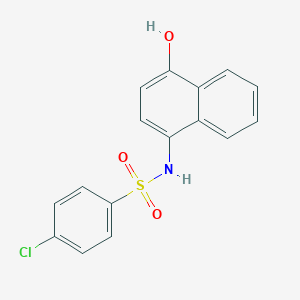

![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281617.png)

![Isopropyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281621.png)

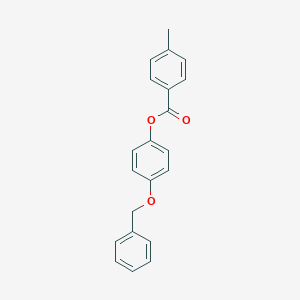

![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)

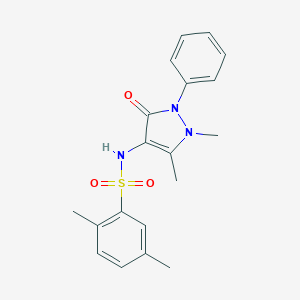

![2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281626.png)

![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)

![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)

![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)